molecular formula C10H19NO2S B1411945 3-((Cyclohexylmethyl)sulfonyl)azetidine CAS No. 1892901-52-8

3-((Cyclohexylmethyl)sulfonyl)azetidine

Cat. No.: B1411945
CAS No.: 1892901-52-8
M. Wt: 217.33 g/mol
InChI Key: QOBQROGTSJMNAJ-UHFFFAOYSA-N
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Description

3-((Cyclohexylmethyl)sulfonyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the cyclohexylmethylsulfonyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclohexylmethyl)sulfonyl)azetidine typically involves the reaction of cyclohexylmethylsulfonyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-((Cyclohexylmethyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, which can be further utilized in different applications .

Scientific Research Applications

3-((Cyclohexylmethyl)sulfonyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Cyclohexylmethyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the sulfonyl group.

    Cyclohexylmethylsulfonyl aziridine: A three-membered ring analog with similar functional groups.

    Sulfonyl azetidine: A compound with a similar structure but different substituents on the azetidine ring.

Uniqueness

3-((Cyclohexylmethyl)sulfonyl)azetidine stands out due to its unique combination of the cyclohexylmethylsulfonyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications compared to its simpler analogs .

Properties

IUPAC Name

3-(cyclohexylmethylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBQROGTSJMNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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